1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine is a chemical compound notable for its potential applications in medicinal chemistry and pharmacology. Its chemical formula is with a molecular weight of approximately 286.296 g/mol. This compound belongs to the class of guanidine derivatives, which are often studied for their biological activities, including their role as pharmacological agents.
1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine is classified under organic compounds, specifically as an aromatic guanidine derivative. It features a piperidine ring and a trifluoromethyl group, which are significant in influencing its biological activity and solubility properties.
The synthesis of 1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine can be achieved through various organic synthesis techniques. One common method involves the reaction of piperidine derivatives with trifluoromethyl-substituted phenyl isocyanates or related precursors.
The molecular structure of 1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine includes:
The structural formula can be represented using SMILES notation: C(C1=CC(=C(C=C1F)F)N=C(N)N)N2CCCCC2.
1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine participates in various chemical reactions typical of guanidines:
The mechanism of action for 1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine involves its interaction with specific biological targets, often through receptor binding or enzyme inhibition.
Studies indicate that compounds with similar structures may exhibit activity against various targets such as:
1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine is expected to have:
Key chemical properties include:
1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine has several scientific uses:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2